
1-phenylprop-2-en-1-ol
描述
1-Phenylprop-2-en-1-ol, also known as 3-phenylpropene-3-ol, is an organic compound with the molecular formula C9H10O. It is characterized by a phenyl group attached to a propenol structure. This compound is known for its applications in various fields, including polymer synthesis, catalysis, and pharmaceuticals, due to its unique chemical properties .
作用机制
Target of Action
1-Phenylprop-2-en-1-ol, also known as alpha-Vinylbenzyl alcohol, is a molecular structural unit used for synthesizing polymers, catalysts, drugs, and more . It has been reported to exhibit biological activities, including antifungal and anti-inflammatory effects . .
Mode of Action
It’s known that when treated with dilute sulfuric acid, it rearranges to an isomer, which is indicated by a shift in uv absorption . This suggests that the compound may undergo structural changes under certain conditions, potentially altering its interaction with its targets.
Biochemical Pathways
Given its reported antifungal and anti-inflammatory activities , it may be inferred that it interacts with pathways related to these biological processes
Result of Action
Given its reported antifungal and anti-inflammatory activities , it can be inferred that the compound may inhibit the growth of certain fungi and modulate inflammatory responses
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, it’s known that the compound can rearrange to an isomer when treated with dilute sulfuric acid , suggesting that its structure and activity may be sensitive to changes in the chemical environment.
生化分析
Biochemical Properties
Alpha-Vinylbenzyl alcohol serves as a valuable monomer for synthesizing diverse polymers and copolymers . By copolymerizing alpha-Vinylbenzyl alcohol with other monomers like styrene, acrylates, and methacrylates, unique copolymers with distinct properties can be produced . Alpha-Vinylbenzyl alcohol exhibits reactivity and can undergo various chemical reactions, including polymerization, crosslinking, and oxidation .
Molecular Mechanism
The mechanism of action of alpha-Vinylbenzyl alcohol depends on its specific application. In polymer synthesis, it acts as a monomer, readily undergoing polymerization reactions to yield polymers and copolymers .
Metabolic Pathways
It is known that it can undergo various chemical reactions, including polymerization, crosslinking, and oxidation .
Transport and Distribution
Given its solubility in both water and organic solvents, it may be able to distribute widely within biological systems .
准备方法
1-Phenylprop-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with acetaldehyde in the presence of a base, followed by reduction. Another method includes the use of ethynylmagnesium bromide with benzaldehyde in tetrahydrofuran, followed by hydrolysis . Industrial production methods often involve catalytic hydrogenation of phenylpropenone derivatives under controlled conditions .
化学反应分析
1-Phenylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylpropenone using oxidizing agents like potassium permanganate.
Reduction: Reduction with hydrogen in the presence of a palladium catalyst yields phenylpropanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, forming ethers and esters.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, and palladium catalysts. Major products formed from these reactions include phenylpropenone, phenylpropanol, and various substituted derivatives .
科学研究应用
1-Phenylprop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing polymers and catalysts.
Biology: The compound exhibits antifungal and anti-inflammatory properties, making it useful in biological studies.
Medicine: It is explored for its potential therapeutic effects due to its biological activities.
Industry: It is used in the production of various industrial chemicals and materials
相似化合物的比较
1-Phenylprop-2-en-1-ol can be compared with similar compounds such as:
1-Phenyl-2-propyn-1-ol: This compound has a triple bond instead of a double bond, leading to different reactivity and applications.
2-Phenyl-2-propen-1-ol: This isomer has the phenyl group attached to a different carbon, resulting in distinct chemical properties.
Phenylpropanol: Lacks the double bond, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a phenyl group with a propenol structure, providing a balance of reactivity and stability that is valuable in various applications .
属性
IUPAC Name |
1-phenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJQVRGRPHIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346753 | |
| Record name | 1-Phenylprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4393-06-0, 42273-76-7 | |
| Record name | Benzyl alcohol, alpha-vinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylvinylcarbinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Vinylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NSC 167595 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the anionotropic rearrangement of 1-phenylprop-2-en-1-ol?
A: This reaction serves as a model system to investigate the relative strength of Lewis acids. By measuring the rate of rearrangement catalyzed by different Lewis acids, researchers can rank their catalytic activity. This information is valuable for understanding Lewis acid-catalyzed reactions and designing new synthetic strategies. [, ]
Q2: Which Lewis acids have been studied for their catalytic activity in the anionotropic rearrangement of this compound?
A: A wide range of metal and non-metal chlorides have been investigated, including aluminum(III) chloride, antimony(III) chloride, antimony(V) chloride, boron(III) chloride, gallium(III) chloride, phosphorus(III) chloride, phosphorus(V) chloride, phosphoryl chloride, tin(IV) chloride, titanium(IV) chloride, and zinc(II) chloride. [, ]
Q3: How does the structure of the tin(IV) chloride catalyst influence its catalytic activity in the rearrangement of this compound?
A: The rate of rearrangement is highly dependent on the substituents attached to the tin center. Generally, electron-withdrawing substituents increase the Lewis acidity of the tin(IV) chloride catalyst, leading to higher reaction rates. For example, tin(IV) chloride (SnCl4) exhibits the highest catalytic activity, followed by phenyltin(IV) trichloride (PhSnCl3), while dialkyltin(IV) dichlorides (R2SnCl2) are considerably less active. []
Q4: What is the role of phosphoryl chloride in the tin(II) chloride-catalyzed rearrangement of this compound?
A: The addition of phosphoryl chloride (POCl3) to tin(II) chloride (SnCl2) dramatically enhances its catalytic activity. This effect is attributed to the formation of a highly active species, proposed to be SnCl2·POCl3, which exhibits synergistic catalysis. This highlights the importance of catalyst-activator interactions in influencing reaction rates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


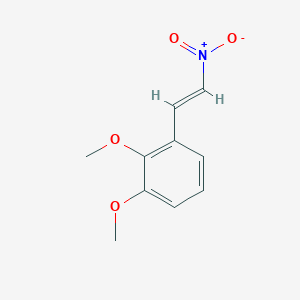


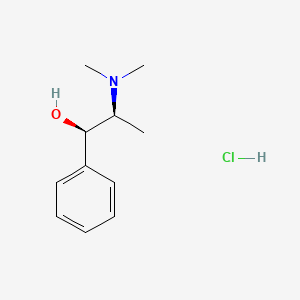
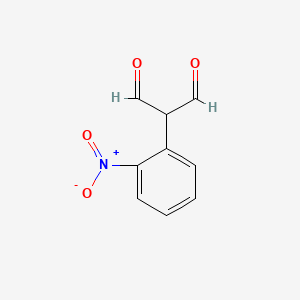

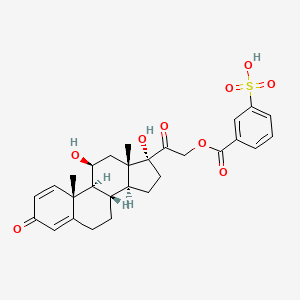


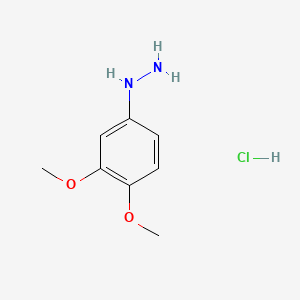

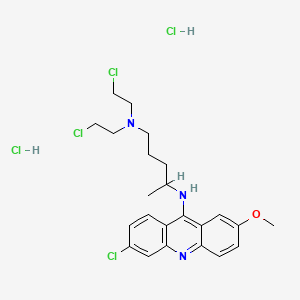

![(8S,9R,10S,11S,13S,14S,16R,17R)-17-Acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3415872.png)
